molecular formula C18H19N3O3 B2939215 N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251703-96-4

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2939215
CAS RN: 1251703-96-4
M. Wt: 325.368
InChI Key: NUXCEHMXUWUDPQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as ATQA, is a synthetic compound that belongs to the class of quinazolinone derivatives. ATQA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is not fully understood. However, it has been proposed that this compound acts as a positive allosteric modulator of the GABAA receptor, which is a neurotransmitter receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By enhancing the activity of the GABAA receptor, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a dose-dependent increase in the latency of onset of pentylenetetrazol-induced convulsions in mice, indicating its anticonvulsant activity. It has also been shown to produce anxiolytic and sedative effects in animal models. In addition, this compound has been found to increase the levels of GABA in the brain, suggesting its involvement in the modulation of GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory using standard organic chemistry techniques. It has also been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in water, which may limit its use in some experimental settings. In addition, its exact mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide. One potential direction is to further investigate its mechanism of action, particularly its interaction with the GABAA receptor. Another direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of novel drugs with improved therapeutic potential.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to possess anticonvulsant, anxiolytic, and sedative properties. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12(22)13-6-8-14(9-7-13)20-17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h6-9,11H,2-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCEHMXUWUDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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